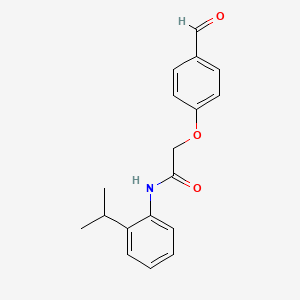![molecular formula C19H24N2O B5703581 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been studied extensively due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
作用機序
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of attention, motivation, and emotion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol are primarily mediated through its interaction with the dopamine D4 receptor. By blocking the activity of this receptor, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of attention, motivation, and emotion.
実験室実験の利点と制限
One of the advantages of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may interact with multiple receptors. However, one limitation of using 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol could focus on several areas, including the development of more selective compounds that target the dopamine D4 receptor, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action at the molecular and cellular levels.
In conclusion, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the dopamine D4 receptor that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action involves the modulation of neurotransmitter release, and its advantages and limitations make it a useful tool for lab experiments. Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol could lead to the development of more effective treatments for neurological disorders and a better understanding of the underlying mechanisms of these disorders.
合成法
The synthesis of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2-hydroxy-4-methylbenzaldehyde with 2,5-dimethylpiperazine to form the intermediate 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol. This intermediate is then subjected to further chemical reactions to produce 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol.
科学的研究の応用
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia and ADHD. Several preclinical studies have demonstrated the efficacy of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol in reducing symptoms associated with these disorders.
特性
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-7-8-16(2)18(13-15)21-11-9-20(10-12-21)14-17-5-3-4-6-19(17)22/h3-8,13,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNZJXUFCPSGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429125 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)






![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

